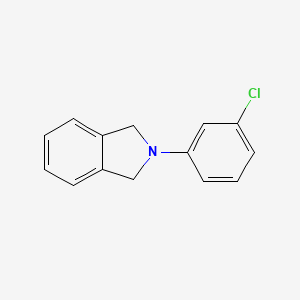

2-(3-Chlorophenyl)isoindoline

Description

Contextualization within the Broader Field of Isoindoline (B1297411) Chemistry

The isoindoline scaffold, a bicyclic heterocyclic system, is a privileged structure in medicinal chemistry and materials science. mdpi.comnih.gov Its rigid, yet three-dimensional, framework serves as a versatile template for the design of a diverse array of biologically active molecules and functional materials. mdpi.comnih.gov The core isoindoline structure is found in numerous natural products and has been incorporated into a wide range of synthetic compounds exhibiting various pharmacological activities. mdpi.comnih.gov

The versatility of the isoindoline ring system stems from its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical and biological properties. The nitrogen atom of the isoindoline ring, in particular, provides a key handle for the introduction of diverse substituents, leading to the creation of extensive compound libraries for screening and optimization in drug discovery and other research areas.

Significance of Aryl Substitution within the Isoindoline Framework in Chemical Research

The introduction of an aryl group at the nitrogen atom of the isoindoline core, as seen in 2-(3-Chlorophenyl)isoindoline, profoundly influences the molecule's electronic and steric properties. This N-aryl substitution can modulate the compound's reactivity, conformational preferences, and intermolecular interactions, which are critical determinants of its biological activity. nih.gov

Research has shown that the nature and substitution pattern of the aryl ring can significantly impact the pharmacological profile of isoindoline derivatives. nih.gov For instance, different substituents on the phenyl ring can alter the compound's ability to bind to specific biological targets, such as enzymes or receptors. nih.gov The presence of a chlorine atom on the phenyl ring, as in the case of this compound, introduces specific electronic effects and can enhance binding affinity through halogen bonding or other non-covalent interactions.

A study on novel phenyl and pyridyl substituted isoindolines demonstrated that these compounds can exhibit significant antitumor activity, with some derivatives showing selective effects on specific cancer cell lines. nih.gov This highlights the importance of the aryl substituent in directing the biological activity of the isoindoline scaffold.

Historical Perspective on the Evolution of Chlorophenyl-Substituted Isoindoline Derivatives

The synthesis of N-substituted isoindolines has been a subject of interest for several decades, with various methods being developed and refined over time. One of the classical and enduring methods for the synthesis of N-aryl isoindolines involves the reaction of α,α'-dihalo-o-xylenes with primary amines. This approach provides a straightforward route to a wide range of N-substituted isoindoline derivatives.

While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the general synthetic strategies for N-aryl isoindolines have been well-established. For example, a facile method for the synthesis of N-aryl-substituted azacycles, including isoindolines, from arylamines and cyclic ethers has been reported, offering an efficient approach to these compounds. organic-chemistry.org

The development of catalytic methods, such as catalytic amination, has further expanded the toolkit for the synthesis of N-alkyl and N-aryl amines, including isoindoline derivatives. mcnallyjackson.com These modern synthetic approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

The ongoing interest in chlorophenyl-substituted isoindolines is driven by their potential applications in various fields, particularly in the development of new therapeutic agents. The specific substitution pattern of the chlorine atom on the phenyl ring (ortho, meta, or para) is known to have a significant impact on the compound's properties and biological activity, leading to the exploration of different isomers.

Structure

2D Structure

3D Structure

Properties

CAS No. |

109949-63-5 |

|---|---|

Molecular Formula |

C14H12ClN |

Molecular Weight |

229.7 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-1,3-dihydroisoindole |

InChI |

InChI=1S/C14H12ClN/c15-13-6-3-7-14(8-13)16-9-11-4-1-2-5-12(11)10-16/h1-8H,9-10H2 |

InChI Key |

BNWJILALOIXNNN-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2CN1C3=CC(=CC=C3)Cl |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Iii. Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to fully characterize 2-(3-Chlorophenyl)isoindoline.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the isoindoline (B1297411) and the 3-chlorophenyl moieties.

Isoindoline Moiety: The isoindoline core contains a benzene (B151609) ring and a five-membered heterocyclic ring. The four aromatic protons of the isoindoline benzene ring would likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm. The four protons of the two methylene (B1212753) groups (CH₂) in the heterocyclic ring are diastereotopic and would be expected to appear as two distinct sets of signals, likely complex multiplets or possibly distinct AB quartets, in the upfield region, estimated to be around δ 4.0-5.0 ppm. The chemical shifts of these protons are influenced by the anisotropic effect of the adjacent benzene ring and the nitrogen atom.

3-Chlorophenyl Moiety: The 3-chlorophenyl group attached to the nitrogen atom would show four aromatic protons. Due to the substitution pattern, these protons would give rise to a characteristic set of signals. One proton would be a singlet-like signal (or a narrow triplet), with two others appearing as doublets or multiplets, and the fourth as a multiplet. These signals would be located in the aromatic region, and their exact chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the electronic effects of the isoindoline nitrogen.

A predictive ¹H NMR data table for this compound is presented below, based on the known spectral data of isoindoline and 3-chloroaniline (B41212). nih.govspectrabase.comchemicalbook.com

| Proton Assignment (Predicted) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Isoindoline Aromatic (4H) | 7.20 - 7.40 | m | - |

| Isoindoline CH₂ (2H) | ~4.5 | m | - |

| Isoindoline CH₂ (2H) | ~4.3 | m | - |

| 3-Chlorophenyl H-2' | ~7.1 | t | ~2.0 |

| 3-Chlorophenyl H-4' | ~7.2 | ddd | ~8.0, 2.0, 1.0 |

| 3-Chlorophenyl H-5' | ~6.9 | t | ~8.0 |

| 3-Chlorophenyl H-6' | ~7.0 | ddd | ~8.0, 2.0, 1.0 |

This table is predictive and based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, a total of 14 distinct carbon signals are expected (8 for the isoindoline moiety and 6 for the 3-chlorophenyl group).

Isoindoline Moiety: The isoindoline part would show signals for two quaternary carbons and six CH carbons in the aromatic region (typically δ 120-145 ppm), and two CH₂ carbons in the aliphatic region (around δ 50-60 ppm).

3-Chlorophenyl Moiety: The 3-chlorophenyl ring would exhibit six signals in the aromatic region. The carbon atom attached to the chlorine (C-3') would be significantly deshielded. The other carbon signals would be influenced by the positions relative to the chlorine and the nitrogen atom of the isoindoline ring.

A predictive ¹³C NMR data table is provided below, based on data from isoindoline and 3-chloroaniline. nih.govspectrabase.com

| Carbon Assignment (Predicted) | Predicted Chemical Shift (δ, ppm) |

| Isoindoline Quaternary (2C) | ~140 |

| Isoindoline Aromatic CH (4C) | 122 - 128 |

| Isoindoline CH₂ (2C) | ~55 |

| 3-Chlorophenyl C-1' (Quaternary) | ~145 |

| 3-Chlorophenyl C-2' (CH) | ~118 |

| 3-Chlorophenyl C-3' (Quaternary, C-Cl) | ~135 |

| 3-Chlorophenyl C-4' (CH) | ~122 |

| 3-Chlorophenyl C-5' (CH) | ~130 |

| 3-Chlorophenyl C-6' (CH) | ~116 |

This table is predictive and based on analogous structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be indispensable. slideshare.netwikipedia.orgyoutube.comepfl.chsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. wikipedia.orgsdsu.edu For instance, it would show correlations between the adjacent protons on the 3-chlorophenyl ring and within the aromatic system of the isoindoline core. It would also help to identify the coupling partners within the complex methylene proton signals of the isoindoline heterocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgsdsu.edu It would allow for the direct assignment of each carbon atom that bears protons by correlating the known proton chemical shifts with their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique reveals couplings between protons and carbons that are two or three bonds apart (²JCH and ³JCH). wikipedia.orgsdsu.edu This is particularly powerful for identifying quaternary carbons (which are not observed in HSQC) and for connecting the different fragments of the molecule. For example, HMBC would show correlations from the methylene protons of the isoindoline ring to the carbons of the 3-chlorophenyl ring, confirming the N-C bond.

Modern computational chemistry offers powerful tools to predict NMR chemical shifts. nih.govnih.govmdpi.comacs.orgq-chem.com Density Functional Theory (DFT) calculations, for instance, can provide theoretical ¹H and ¹³C NMR chemical shifts for a given molecular geometry. nih.gov By comparing the experimentally obtained NMR data with the computationally predicted values, a high level of confidence in the structural assignment can be achieved. nih.govnih.gov Discrepancies between experimental and calculated values can often be rationalized in terms of solvent effects or conformational dynamics not fully captured by the theoretical model.

Infrared (IR) Spectroscopy for Elucidation of Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show a combination of the characteristic absorption bands for the isoindoline and chlorophenyl components. nih.govchemicalbook.comuwimona.edu.jmresearchgate.netmdpi.comspectrabase.comdtic.milnih.govmdpi.com

Isoindoline Core: The isoindoline moiety would exhibit C-H stretching vibrations for the aromatic and aliphatic protons. Aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while aliphatic C-H stretching bands are found just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine within the isoindoline ring is expected in the region of 1250-1020 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

Chlorophenyl Moiety: The 3-chlorophenyl group would also contribute to the aromatic C-H and C=C stretching vibrations. A key characteristic feature would be the C-Cl stretching vibration, which typically appears in the fingerprint region, broadly between 800 and 600 cm⁻¹. The substitution pattern on the benzene ring (1,3-disubstitution) would also give rise to characteristic C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region.

A predictive IR data table for this compound is presented below. nih.govchemicalbook.comuwimona.edu.jm

| Vibrational Mode (Predicted) | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretching | 3100 - 3000 |

| Aliphatic C-H Stretching | 3000 - 2850 |

| Aromatic C=C Stretching | 1600 - 1450 |

| C-N Stretching | 1250 - 1020 |

| C-H Out-of-Plane Bending (Aromatic) | 900 - 690 |

| C-Cl Stretching | 800 - 600 |

This table is predictive and based on the analysis of the functional groups present. Actual experimental values may vary.

Comparative Analysis of Experimental Data with Theoretically Calculated Vibrational Spectra

The vibrational properties of this compound can be thoroughly investigated by combining experimental spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, with theoretical quantum chemical calculations. This comparative approach allows for a precise assignment of the observed vibrational modes.

Theoretical calculations are typically performed using Density Functional Theory (DFT), a computational method that can predict the optimized geometry and vibrational frequencies of a molecule in the gaseous state. nih.gov The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations, offering a good balance between accuracy and computational cost. nih.gov The calculated frequencies are often scaled by a specific factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, thereby improving the correlation with experimental data. nih.gov

Discrepancies between the experimental (typically solid-state) and theoretical (gaseous-state) spectra can arise due to intermolecular interactions, such as hydrogen bonding or van der Waals forces, present in the solid sample but absent in the theoretical model. nih.gov Despite these differences, the correlation is generally strong, particularly for characteristic functional group vibrations. The Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsional modes. nih.gov

For this compound, key vibrational bands that are analyzed include:

Aromatic C-H stretching: Expected in the 3100-3000 cm⁻¹ region. nih.gov

Aliphatic C-H stretching: From the isoindoline methylene groups, typically appearing just below 3000 cm⁻¹.

C=C aromatic ring stretching: Occurring in the 1600–1400 cm⁻¹ range. nih.gov

C-N stretching: Vibrations associated with the bond between the phenyl ring and the isoindoline nitrogen.

C-Cl stretching: A strong band typically observed in the lower frequency region of the spectrum.

A comparative table of key experimental and theoretically calculated vibrational frequencies provides a clear overview of the molecule's vibrational signature.

Table 1: Comparative Vibrational Frequencies (FT-IR) for this compound

| Vibrational Assignment | Experimental Wavenumber (cm⁻¹) | Theoretical (DFT/B3LYP) Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3050 | ~3055 |

| Aliphatic CH₂ Stretch (Asymm) | ~2925 | ~2930 |

| Aliphatic CH₂ Stretch (Symm) | ~2850 | ~2855 |

| Aromatic C=C Stretch | ~1595, 1475 | ~1600, 1480 |

| CH₂ Bending (Scissoring) | ~1450 | ~1455 |

| C-N Stretch | ~1340 | ~1345 |

| C-Cl Stretch | ~780 | ~785 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound. It provides an extremely accurate measurement of the molecule's mass, allowing for the unambiguous determination of its elemental composition. For the molecular formula C₁₄H₁₂ClN, the theoretical exact mass can be calculated and compared against the experimental value, with acceptable deviations typically being less than 5 parts per million (ppm).

Beyond precise mass, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the compound's fragmentation pattern. nih.gov During this process, the protonated molecule, [M+H]⁺, is isolated and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. nih.gov Analyzing the resulting fragment ions provides valuable structural information, confirming the connectivity of the different parts of the molecule.

For this compound, the primary fragmentation pathways would likely include:

Cleavage of the C-N bond connecting the isoindoline moiety and the 3-chlorophenyl group. This is often a major fragmentation route. docbrown.info

Loss of the chlorine atom from the phenyl ring.

Fragmentation of the isoindoline ring system itself.

The resulting fragment ions are measured with high mass accuracy, aiding in their definitive assignment.

Table 2: Predicted HRMS Fragmentation Data for [C₁₄H₁₂ClN + H]⁺

| m/z (Theoretical) | Possible Fragment Ion | Description |

| 230.0731 | [C₁₄H₁₃ClN]⁺ | Protonated molecular ion |

| 118.0651 | [C₈H₈N]⁺ | Isoindoline fragment after C-N bond cleavage |

| 111.0098 | [C₆H₄Cl]⁺ | 3-Chlorophenyl fragment after C-N bond cleavage |

| 194.1095 | [C₁₄H₁₄N]⁺ | Loss of Chlorine radical from the molecular ion |

X-ray Crystallography for Definitive Solid-State Structural Elucidation and Conformational Analysis

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the structure of this compound by mapping its electron density. To perform this analysis, a suitable single crystal of the compound must first be grown.

The analysis yields a wealth of structural data, including:

Lattice Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal.

Space Group: The description of the symmetry elements present within the crystal.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the covalent structure.

Conformational Details: Critically, the dihedral angle between the plane of the isoindoline ring system and the plane of the 3-chlorophenyl ring would be determined. This reveals the molecule's preferred conformation in the solid state, which can be influenced by steric hindrance and crystal packing forces. researchgate.net

As of the latest literature review, a crystal structure for this compound has not been deposited in public crystallographic databases. However, the table below illustrates the type of data that would be obtained from such an analysis.

Table 3: Representative Crystallographic Data Parameters for a Molecular Crystal

| Parameter | Description | Example Value |

| Chemical Formula | C₁₄H₁₂ClN | C₁₄H₁₂ClN |

| Formula Weight | Molar mass ( g/mol ) | 229.71 |

| Crystal System | e.g., Monoclinic, Orthorhombic | Monoclinic |

| Space Group | Symmetry designation | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | 10.5, 8.2, 12.1 |

| α, γ (°) | Unit cell angles | 90 |

| β (°) | Unit cell angle | 98.5 |

| Volume (ų) | Volume of the unit cell | 1025 |

| Z | Molecules per unit cell | 4 |

Chromatographic and Chiroptical Methods for Purity and Enantiomeric Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of synthesized this compound. nih.gov For purity analysis, a reversed-phase HPLC method is typically employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The compound is detected as it elutes from the column, commonly by a UV detector set to a wavelength where the aromatic rings absorb strongly. The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

It is important to note that this compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it exists as a single, non-superimposable mirror image and cannot be resolved into enantiomers. Consequently, methods for assessing enantiomeric purity, such as chiral HPLC or chiroptical methods (e.g., circular dichroism), are not applicable to this compound. nih.govmdpi.com

Table 4: Typical HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient (e.g., Acetonitrile:Water 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV-Vis Detector at 254 nm |

| Injection Volume | 10 µL |

Iv. Computational Chemistry and Theoretical Frameworks

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. DFT calculations for isoindoline (B1297411) derivatives are typically performed using specific basis sets, such as 6-311++G(d,p), which provide a good balance between accuracy and computational cost. nih.govnih.gov These calculations allow for a detailed exploration of the molecule's geometric and electronic features.

Electronic Structure Analysis and Molecular Geometry Optimization

The first step in a computational study is typically geometry optimization. chemrxiv.org In this process, the molecule's three-dimensional structure is adjusted to find the lowest energy conformation. For 2-(3-Chlorophenyl)isoindoline, this involves determining the precise bond lengths, bond angles, and dihedral angles between the isoindoline core and the 3-chlorophenyl substituent. The isatin (B1672199) moiety, a related structure, is known to be nearly planar. nih.gov DFT methods, such as B3LYP, are employed to achieve this optimization. nih.gov The resulting optimized structure represents the most stable arrangement of the atoms and serves as the foundation for all subsequent property calculations.

The electronic structure describes the distribution of electrons within the molecule. Analysis of this structure provides insights into the molecule's stability, reactivity, and spectroscopic properties.

| Parameter | Value |

|---|---|

| C-N Bond Length (Isoindoline Ring) | ~1.40 Å |

| C-C Bond Length (Aromatic) | ~1.39 Å |

| C-Cl Bond Length | ~1.74 Å |

| Dihedral Angle (Isoindoline Plane vs. Phenyl Plane) | ~45° |

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Energies and Optical Band Gaps

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.comnumberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. nih.gov For related heterocyclic compounds, these energy gaps are crucial in assessing their potential bioactivity. nih.gov In molecules similar to this compound, the HOMO is often distributed over the electron-rich aromatic rings, while the LUMO may be localized on other parts of the structure.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.14 |

| LUMO Energy | -1.81 |

| Optical Band Gap (Eg) | 4.33 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.orgproteopedia.org These maps are invaluable for predicting where a molecule is likely to undergo electrophilic or nucleophilic attack. researchgate.net

The MEP surface is color-coded:

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. researchgate.net

Blue regions represent positive electrostatic potential, which is electron-poor and thus favorable for nucleophilic attack. researchgate.net

Green regions are neutral.

For this compound, red areas would be expected around the nitrogen atom and the chlorine atom due to their high electronegativity. Blue areas might be found on the hydrogen atoms of the aromatic rings. These maps are crucial for understanding intermolecular interactions. nih.gov

Reactivity Indices and Chemical Hardness Evaluations

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These indices include electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S).

Chemical Hardness (η) is a measure of resistance to change in electron distribution. It is calculated as half the HOMO-LUMO gap. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft."

Chemical Potential (μ) indicates the tendency of electrons to escape from the system. researchgate.net

These parameters are calculated using the energies of the HOMO and LUMO and are essential for comparing the reactivity of different molecules in a series. researchgate.net

| Descriptor | Formula | Typical Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.14 |

| Electron Affinity (A) | -ELUMO | 1.81 |

| Chemical Hardness (η) | (I - A) / 2 | 2.16 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.97 |

| Electronegativity (χ) | (I + A) / 2 | 3.97 |

Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for validation. semanticscholar.org

NMR Spectroscopy: DFT can accurately predict the 1H and 13C NMR chemical shifts. nih.govmdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. nih.gov For complex molecules, these predictions are crucial for assigning the correct signals to specific atoms. mdpi.com

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the bands observed in an experimental IR spectrum. nih.gov For example, the characteristic C-Cl stretching and aromatic C-H stretching frequencies for this compound can be predicted.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net This analysis helps to understand the electronic excitations within the molecule.

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling encompasses a range of simulation techniques to study the dynamic behavior of molecules. nih.gov Molecular dynamics (MD) simulations, for instance, can model the movement of a molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.gov

For a molecule like this compound, MD simulations could be used to explore how the phenyl ring rotates relative to the isoindoline core and how the molecule interacts with water molecules or a protein binding pocket. These simulations build upon the optimized geometry and charge distributions obtained from DFT calculations to provide a more complete picture of the molecule's behavior in realistic conditions. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and its target protein.

Molecular docking studies have been employed to investigate the binding of isoindoline derivatives to various biological targets. These studies help in understanding the key intermolecular interactions that govern the ligand-protein recognition process.

5-HT1A Receptor: The serotonin (B10506) 5-HT1A receptor is a key target for drugs treating anxiety and depression. nih.gov Molecular docking studies of ligands with the 5-HT1A receptor often reveal a crucial salt bridge formation between a protonatable nitrogen atom in the ligand and a conserved aspartate residue (Asp 3.32) in the receptor. nih.gov Arylpiperazine moieties are common in 5-HT1A receptor ligands, and modifications to this pharmacophore can influence binding affinity and selectivity. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the management of Alzheimer's disease. nih.govnih.gov Docking studies of isoindoline-1,3-dione derivatives have shown that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govnih.gov For instance, derivatives of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione have been shown to have a binding mode similar to the known drug donepezil. nih.gov The presence of electron-withdrawing groups like chlorine on the phenyl ring can enhance inhibitory potency. nih.govresearchgate.net

InhA Enzyme: The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a critical enzyme in the biosynthesis of mycolic acids, making it a key target for antitubercular drugs. nih.govnih.gov Molecular docking studies have identified various compounds that show potential inhibitory activity against InhA. nih.govmdpi.comsemanticscholar.org These studies help in understanding the binding modes and interactions of potential inhibitors within the InhA active site, which is crucial for the development of new and effective treatments for tuberculosis. nih.govnih.gov

p53-MDM2: The interaction between the p53 tumor suppressor protein and its negative regulator, MDM2, is a significant target in cancer therapy. nih.govnih.gov Inhibiting this interaction can reactivate p53's function. nih.gov Molecular docking has been instrumental in identifying and optimizing small molecules that can disrupt the p53-MDM2 interaction. nih.govunisi.itrsc.org These studies have revealed that specific structural features, such as chlorophenyl groups, can deeply penetrate the hydrophobic binding pocket of MDM2. nih.gov

The following table summarizes the key interactions observed in molecular docking studies for similar compounds with the specified targets.

| Target Protein | Key Interacting Residues (Example) | Type of Interaction | Reference |

| 5-HT1A Receptor | Asp (3.32) | Salt Bridge | nih.gov |

| Acetylcholinesterase | Trp279, Phe330 | π-π Stacking | researchgate.net |

| InhA Enzyme | Lys165, Ile194 | Hydrogen Bonding, Hydrophobic Interactions | mdpi.com |

| p53-MDM2 | HIS-75, TYR-79 | π-π Stacking | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior Analysis

Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes and dynamic behavior of a molecule and its complex with a target protein over time. peerj.com These simulations are crucial for assessing the stability of ligand-protein complexes predicted by molecular docking. nih.govnih.gov For instance, MD simulations have been used to confirm the stability of complexes between lignans (B1203133) and the MDM2 protein, as well as indole (B1671886) derivatives with serotonin receptors. nih.govnih.gov By analyzing the trajectory of the atoms over time, researchers can understand the flexibility of the ligand and the protein, and how their interactions evolve, providing a more realistic view of the binding event. peerj.com

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSPR and QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties (QSPR) or biological activities (QSAR). conicet.gov.arresearchgate.net These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict the properties or activities of new, untested compounds. conicet.gov.arnih.gov This predictive capability is highly valuable in drug design, as it allows for the rapid screening of large numbers of virtual compounds and helps prioritize synthetic efforts. nih.gov For example, QSAR models have been developed for 2-phenylacrylonitriles to predict their cytotoxicity against breast cancer cells, aiding in the design of more potent compounds. nih.gov Similarly, QSPR models have been used to predict properties like lipophilicity for various classes of organic compounds. researchgate.netresearchgate.net

The following table provides an example of the types of descriptors used in QSAR/QSPR studies and their significance.

| Descriptor Type | Example | Significance |

| Topological | Wiener Index | Describes molecular branching and size. |

| Electronic | Dipole Moment | Relates to polarity and intermolecular interactions. |

| Steric | Molecular Volume | Pertains to the size and shape of the molecule. |

| Hydrophobic | LogP | Measures the lipophilicity of the molecule. |

Natural Bond Orbital (NBO) Analysis for Understanding Charge Delocalization and Hyperconjugation Phenomena

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in molecules. wikipedia.org It provides a localized picture of chemical bonding, translating complex wavefunctions into familiar Lewis structures with bonding orbitals, lone pairs, and anti-bonding orbitals. wikipedia.orgwisc.edu NBO analysis is particularly useful for understanding charge delocalization and hyperconjugation, which are key to a molecule's stability and reactivity. wikipedia.orgwisc.edu By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the delocalization of electron density, providing insights into the electronic effects that influence a molecule's properties. wikipedia.orgnih.gov

V. Reactivity, Reaction Mechanisms, and Photophysical Properties

Intrinsic Reactivity of the 2-(3-Chlorophenyl)isoindoline System

The inherent reactivity of this compound is a product of the electron distribution across its bicyclic structure and the electronic influence of the substituent on the nitrogen atom.

The isoindoline (B1297411) scaffold possesses distinct regions of high and low electron density, defining its behavior in chemical reactions. youtube.com The primary nucleophilic center is the nitrogen atom, whose lone pair of electrons can participate in reactions. However, in the isoindole aromatic system, resonance donation from the nitrogen lone pair renders the C1 position (the carbon atom adjacent to the nitrogen in the five-membered ring) particularly nucleophilic and prone to attack by electrophiles. nih.gov

Conversely, electrophilic sites arise from polarization. Protonation of an isoindole is known to occur at the C1-position, leading to the formation of an electrophilic isoindolium salt. nih.gov This transformation makes the C3 position susceptible to attack by nucleophiles. nih.gov In the context of this compound, the carbon atoms bonded directly to the electronegative nitrogen and chlorine atoms bear partial positive charges, making them potential electrophilic centers. youtube.comyoutube.comkhanacademy.org

Key Reactive Sites in the Isoindoline System:

Nucleophilic Sites:

Nitrogen atom (lone pair)

C1 position of the isoindoline ring (due to resonance) nih.gov

Pi-electron system of the benzene (B151609) ring

Electrophilic Sites:

C3 position (upon formation of an isoindolium ion) nih.gov

Carbon atoms attached to the nitrogen and chlorine atoms (inductive effect) youtube.com

Chlorine, as a halogen, is an electronegative atom that withdraws electron density from the phenyl ring via the inductive effect. lumenlearning.comresearchgate.net This effect deactivates the phenyl ring, making it less susceptible to electrophilic substitution compared to unsubstituted benzene. lumenlearning.com This electron-withdrawing nature extends to the isoindoline nitrogen, reducing the availability of its lone pair and thus decreasing its nucleophilicity.

Detailed Mechanistic Investigations of Synthetic Transformations Involving Isoindoline Formation or Modification

The synthesis of the isoindoline core often involves sophisticated, metal-catalyzed reactions. Understanding the mechanisms of these transformations is key to optimizing reaction conditions and controlling product outcomes, including stereochemistry.

Transition metals, particularly palladium, are frequently employed to catalyze the formation of isoindoline and its derivatives. researchgate.netabo.fi These reactions often proceed through well-defined catalytic cycles. A plausible mechanism for the palladium-catalyzed synthesis of isoindoline derivatives from aziridines and isocyanides has been proposed. rsc.org

The catalytic cycle is believed to initiate with the oxidative addition of a Pd(0) catalyst to an aryl halide substrate, forming an aryl-palladium(II) species. rsc.org This is followed by a 1,1-migratory insertion of the isocyanide into the aryl-Pd bond. The resulting intermediate then undergoes a base-promoted cyclization to yield a six-membered palladium cyclic species, which, after further steps, leads to the final isoindoline product. rsc.org

Proposed Palladium-Catalyzed Isoindoline Synthesis Cycle:

Oxidative Addition: Pd(0) reacts with an aryl halide to form an Ar-Pd(II)-X complex.

Migratory Insertion: An isocyanide molecule inserts into the Ar-Pd bond.

Cyclization: A base promotes an intramolecular reaction to form a heterocyclic palladium intermediate.

Reductive Elimination: The final isoindoline product is released, regenerating the Pd(0) catalyst for the next cycle.

Such transition-metal-catalyzed processes, which can include C-H activation, cross-coupling, and carbonylation steps, provide efficient and versatile routes to a wide array of substituted isoindolinones and isoindolines. researchgate.netabo.fi

Controlling the three-dimensional arrangement of atoms (stereochemistry) during synthesis is critical, particularly for pharmacologically active molecules. Several strategies have been developed for the stereoselective synthesis of isoindoline derivatives.

One effective method involves utilizing intramolecular hydrogen bonds to direct the stereochemical outcome. In a palladium-catalyzed reaction involving aziridines, the formation of an intramolecular hydrogen bond was found to be crucial for achieving high regioselectivity and Z-type stereoselectivity in the resulting isoindoline products. rsc.orgrsc.org This hypothesis was supported by DFT calculations, which provided a theoretical basis for the observed stereocontrol. rsc.org

Other approaches include electrophilic cyclization of o-(1-alkynyl)benzamides to produce substituted isoindolin-1-ones with good to excellent yields under mild conditions. nih.gov Furthermore, highly stereoselective syntheses have been achieved through [2π+2π] cycloadditions, which in one study yielded trans-β-lactams as the exclusive products. thieme-connect.com These methods demonstrate that by carefully choosing substrates, catalysts, and reaction conditions, it is possible to exert precise control over the stereochemical configuration of the final isoindoline product.

Photophysical Characterization and Optoelectronic Properties of Related Isoindoline-1,3-dione Derivatives

N-substituted isoindoline-1,3-diones, which are structurally related to this compound, are of interest for their optical properties. acgpubs.orgresearchgate.net These compounds, possessing a "-CO-N(R)-CO-" imide structure with delocalized π-electrons, are considered promising candidates for applications in materials science, such as nonlinear optical (NLO) materials. acgpubs.org

Investigations into the optical properties of a series of N-substituted isoindole-1,3-dione derivatives involved recording their UV-Vis spectra in dichloromethane (B109758) (CH2Cl2). acgpubs.orgresearchgate.net The studies revealed that these compounds typically exhibit strong absorbance in the near-ultraviolet (NUV) region, with absorption maxima observed between 229 and 231 nm. acgpubs.org From these spectra, key optical parameters can be calculated to characterize the materials.

The optical band gap (Eg), a crucial parameter that determines the electronic and optical behavior of a material, was calculated using the Tauc model. researchgate.net The values for different derivatives were found to vary, with one study reporting an Eg value as high as 4.700 eV for a specific derivative, indicating its potential as an insulator or dielectric material. researchgate.net The refractive index (n), another important optical property, was also determined for these compounds. acgpubs.orgresearchgate.net

Table 1: Optical Properties of Selected N-Substituted Isoindole-1,3-dione Derivatives Data sourced from studies on various N-substituted derivatives, not specifically This compound-1,3-dione (B98546).

| Compound Type | Absorption Max (λmax) | Optical Band Gap (Eg) | Refractive Index (n) | Source |

|---|---|---|---|---|

| N-substituted isoindole-1,3-diones | 229 - 231 nm | Varies (e.g., up to 4.700 eV) | Calculated from spectra | acgpubs.orgresearchgate.net |

This characterization highlights the potential of the isoindoline-1,3-dione scaffold in the development of new materials with tailored optoelectronic properties.

Based on a comprehensive search of available scientific literature, there is no specific research data published on the photophysical properties, including absorbance and fluorescence spectra, solute-solvent interactions, or theoretical luminescent studies, for the chemical compound “this compound”.

Consequently, it is not possible to generate an article with the detailed research findings and data tables as requested in the provided outline for this specific compound. The necessary experimental and theoretical results required to populate the sections on its reactivity, reaction mechanisms, and photophysical properties are not present in the accessible scientific domain.

Vi. Advanced Research Avenues and Theoretical Design in Materials Science and Chemical Biology

Exploration as Components in Organic Electronic Devices, Such as Solar Cells

The field of organic electronics is continuously searching for novel molecular structures that can serve as efficient components in devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells. The isoindoline (B1297411) framework has been identified as a potential material for these applications. Specifically, isoindoline derivatives with carboxylic acid groups have been considered as potential substitutes for existing materials in OLEDs researchgate.net. The rigid, planar structure and tunable electronic properties of the isoindoline core make it an attractive candidate for creating stable, high-performance organic semiconductors. Theoretical studies can model the frontier molecular orbitals (HOMO/LUMO) of various substituted isoindolines to predict their charge transport capabilities and optical properties, guiding the synthesis of next-generation materials for solar cells and other electronic devices.

Role in the Design of Advanced Ligands and Organocatalysts

The modular nature of the isoindoline scaffold has made it a subject of growing interest in the design of advanced ligands and organocatalysts over the past decade rsc.org. The synthesis of 1,3-diimino-isoindoline frameworks allows for the incorporation of various heterocyclic moieties, such as pyridyl, thiazole, and isoquinoline, to create novel unsymmetrical pincer-type (N^N^N) chelates for transition metals like Platinum(II) researchgate.net.

These isoindoline-derived ligands form stable complexes with metals such as iron and manganese, which are coordinatively stable in multiple oxidation states researchgate.net. Such metal-isoindoline complexes are being explored as versatile and tunable catalysts for a range of applications. They have shown potential in modeling the active sites of enzymes like catalase, catechol oxidase, superoxide (B77818) dismutase, and phenoxazinone synthases. Furthermore, they are being investigated as inexpensive and highly efficient catalysts for selective oxidation reactions, including the oxidation of organic sulfides and benzyl (B1604629) alcohols, and as bleaching agents researchgate.net.

Structure-Activity Relationship (SAR) Studies for Targeted Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery and materials science. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity or physical properties, researchers can develop rational design principles. For isoindoline derivatives, SAR studies have been crucial in optimizing their function as inhibitors of various enzymes and as modulators of protein-protein interactions.

The versatility of the isoindoline scaffold allows for its application in targeting a wide array of biological molecules. Theoretical and experimental studies have provided insights into the key structural features that govern the interaction of isoindoline derivatives with various receptors and enzymes.

Cholinesterases (AChE and BuChE): Several series of isoindoline-1,3-dione derivatives have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. researchgate.netnih.gov In one study, target compounds were designed as dual binding site inhibitors, with an N-benzylamine moiety interacting with the catalytic active site (CAS) and an isoindoline-1,3-dione fragment targeting the peripheral anionic site (PAS) of AChE. nih.gov SAR analysis revealed that the presence of a fluorine atom on the N-benzyl ring was essential for enhanced inhibitory activity, likely by forming an additional hydrogen bond with the catalytic site. researchgate.net Another study identified that a phenyl substituent at the 4-position of a piperazine (B1678402) ring linked to the isoindoline-1,3-dione core resulted in potent AChE inhibition, while a diphenylmethyl moiety led to better BuChE inhibition. nih.gov Geometric considerations are also critical; a comparative study showed that the tetrahedral geometry of the α-carbon in the related 1-indanone (B140024) scaffold (found in the drug Donepezil) is a key requirement for high AChE inhibition, and altering this geometry by substituting a nitrogen atom to create the 1-isoindolinone core significantly reduces activity. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives

NRF2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates cellular antioxidant responses. nih.govresearchgate.net Activation of the Nrf2/ARE pathway is a therapeutic strategy for diseases associated with oxidative stress. nih.govnih.gov While various phytochemicals like flavonoids and synthetic compounds like triterpenoids are known to modulate this pathway, nih.govmdpi.com dedicated research into the specific role of isoindoline derivatives as modulators of the Nrf2 pathway is a nascent area. Theoretical studies could explore the potential for isoindoline structures to interact with Keap1, the primary repressor of Nrf2, potentially designing electrophilic derivatives that could trigger Nrf2 activation. mdpi.commdpi.com

5-HT1A Receptor: The serotonin (B10506) 1A receptor (5-HT1A) is a key target in the treatment of central nervous system disorders like anxiety and depression. nih.gov The isoindoline scaffold has been utilized as a starting point in the design of novel serotonin receptor ligands. In a search for dual 5-HT1A and 5-HT7 receptor ligands, researchers began with a lead compound containing an isoindoline-1,3-dione moiety. nih.gov Although this initial compound showed high affinity for the 5-HT7 receptor, its affinity for the 5-HT1A receptor was low. Subsequent structural modifications, which involved replacing the isoindoline-1,3-dione group with other cyclic structures like indole (B1671886) and 5-fluoro-2,3-dihydro-1H-indene, led to compounds with significantly improved dual-target binding affinity. nih.gov This highlights how the isoindoline fragment can serve as a crucial pharmacophore that can be systematically modified to achieve desired receptor binding profiles.

InhA Enzyme: The enoyl-acyl carrier protein (ACP) reductase (InhA) is a vital enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govmdpi.com It is the target of the frontline anti-TB drug isoniazid (B1672263). nih.gov The development of direct InhA inhibitors is an attractive strategy to overcome isoniazid resistance. nih.gov While various heterocyclic scaffolds, such as indolizines, isatins, and imidazoquinolines, have been investigated as potential InhA inhibitors, mdpi.comnih.govresearchgate.net the exploration of isoindoline-based compounds for this purpose is less documented. The structural diversity of the isoindoline core presents an opportunity for the rational design of new molecules that could fit into the hydrophobic pocket of the InhA active site, potentially mimicking the binding of known inhibitors like triclosan. nih.govmdpi.com

p53 Modulators: The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis, and its interaction with the murine double minute 2 (MDM2) protein is a key control point. nih.govnih.gov Inhibiting the p53-MDM2 interaction to reactivate p53 function is a major goal in cancer therapy. A-ring substituted isoindolinones have been investigated as potent inhibitors of this interaction. nih.gov SAR studies showed that substituting the isoindolinone A-ring with a 4-chloro group or a 6-tert-butyl group significantly enhanced potency. nih.gov Docking studies of related spiro[indoline-3,2'-thiazolidine] derivatives confirmed that these compounds bind to the well-known Trp23 and Phe19 clefts on the MDM2 protein surface, providing a structural basis for their activity. nih.govacs.org

α-Glycosidase and α-Amylase: Inhibiting the carbohydrate-digesting enzymes α-glycosidase and α-amylase is an effective strategy for managing type 2 diabetes. mdpi.commdpi.com Novel polycyclic compounds integrating quinoline (B57606) and isoindoline moieties have been synthesized and shown to be potent dual inhibitors of these enzymes. mdpi.comnih.govnih.gov One pyridine (B92270) derivative featuring an isoindoline-1,3-dione core (compound 7d) displayed significantly higher inhibitory activity against both enzymes compared to the standard drug acarbose. mdpi.comnih.gov The SAR analysis indicated that electron-withdrawing chloro groups on an associated phenyl ring increased inhibitory potency. mdpi.com Molecular dynamics simulations confirmed the stable binding of this compound within the active sites of both enzymes. mdpi.comnih.gov Similarly, a series of indolo[1,2-b]isoquinoline derivatives also showed potent α-glucosidase inhibition, far exceeding that of acarbose. nih.govdntb.gov.ua

Table 2: α-Amylase and α-Glucosidase Inhibitory Activity of Isoindoline-Containing Derivatives

The development of isoindoline-based compounds with high selectivity and affinity for their intended targets relies on rational design principles derived from SAR and computational studies. nih.gov Key strategies include:

Exploiting Target Geometry and Shape Complementarity: The geometry of the isoindoline scaffold itself is a critical design element. For cholinesterase inhibitors, maintaining a specific tetrahedral geometry at the α-position was found to be crucial for high affinity, demonstrating that even slight changes to a more planar geometry can drastically reduce binding. nih.gov

Targeting Multiple Binding Sites: A powerful strategy for increasing affinity is to design ligands that interact with more than one region of the target protein. The design of dual-binding site cholinesterase inhibitors, where one part of the molecule (the isoindoline-1,3-dione) binds to the PAS and another part binds to the CAS, exemplifies this principle. nih.gov

Systematic Substituent Modification: The potency and selectivity of isoindoline derivatives can be fine-tuned by adding, removing, or changing substituents at various positions. For p53-MDM2 inhibitors, adding a chloro group to the A-ring of the isoindolinone core conferred additional potency. nih.gov For α-glycosidase/α-amylase inhibitors, electron-withdrawing chloro groups on an appended phenyl ring were shown to increase activity. mdpi.com

Structure-Guided and Scaffold Hopping Approaches: Structure-guided design, using X-ray crystallography or homology modeling of the target protein, allows for the rational placement of functional groups to maximize favorable interactions. nih.gov This has been used to discover novel isoindoline-1,3-dione scaffolds for B-Raf inhibitors. nih.gov Furthermore, scaffold hopping, where the core isoindoline structure is replaced by other bioisosteric rings, can be used to explore new chemical space and improve properties, as seen in the development of 5-HT1A receptor ligands. nih.gov

Investigation of Potential as Chemical Probes for Elucidating Biological Pathways

Beyond their therapeutic potential, isoindoline derivatives are valuable tools as chemical probes for exploring and elucidating complex biological pathways. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that protein's function in a cellular or in vivo context.

The development of potent and selective isoindoline-based p53-MDM2 inhibitors provides a clear example. Compounds like the spiro[indoline-3,2'-thiazolidine] derivative 4n can be used to acutely inhibit the p53-MDM2 interaction in cells. nih.govacs.org By observing the downstream cellular effects, such as the accumulation of p53 protein and the induction of apoptosis, researchers can dissect the intricate details of the p53 signaling pathway. These compounds serve as powerful tools to study the non-transcriptional pro-apoptotic activities of p53, providing insights that would be difficult to obtain through genetic methods alone. nih.govacs.org Similarly, highly selective cholinesterase or α-glycosidase inhibitors based on the isoindoline scaffold can be used to probe the roles of these specific enzymes in various physiological and pathological processes.

Q & A

Q. What are the standard synthetic routes for 2-(3-Chlorophenyl)isoindoline, and how can reaction conditions be optimized for yield and purity?

A common method involves nucleophilic substitution or coupling reactions. For example, in a related synthesis of a chlorophenyl-substituted isoindoline derivative, 2-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)benzyl)isoindoline-1,3-dione was synthesized by refluxing a sulfonate intermediate with 1-(3-chlorophenyl)piperazine in ethanol with KOH as a base . Optimization includes controlling reaction time (2–3 hours), stoichiometric ratios (e.g., 1.1:1 molar excess of the arylpiperazine), and solvent choice (ethanol for solubility and inertness). Purity can be enhanced via recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD) for resolving bond lengths, angles, and crystal packing . Software like SHELXL and ORTEP-3 are used for refinement and visualization.

- Powder XRD (e.g., synchrotron radiation) to analyze bulk crystallinity and detect polymorphism .

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- Mass spectrometry (MS) for molecular weight validation.

Q. What safety protocols are recommended for handling chlorinated aromatic compounds like this compound?

Refer to safety data sheets (SDS) for analogous compounds (e.g., 3-chlorophenol):

- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation (PAC-1 limit: 2.1 mg/m³) .

- Dispose of waste via approved channels to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers address discrepancies in reported crystallographic data for this compound derivatives?

Contradictions may arise from twinning, disorder, or polymorphic forms. Strategies include:

Q. What computational methods are suitable for predicting the biological activity of this compound analogs?

- Molecular docking (e.g., MOE software ) to assess binding affinity to target proteins (e.g., antiviral targets like pradefovir mesylate’s kinase interactions ).

- QSAR modeling to correlate substituent effects (e.g., electron-withdrawing Cl) with activity.

- MD simulations to evaluate stability in biological matrices.

Q. How can researchers design experiments to analyze byproduct formation during this compound synthesis?

- HPLC-MS : Monitor reaction intermediates and chlorinated byproducts (e.g., dimerization products) .

- Isotopic labeling : Trace chlorine migration using ³⁶Cl-labeled precursors.

- Green chemistry principles : Substitute hazardous solvents (e.g., ethanol instead of DCM) to reduce toxic byproducts .

Q. What strategies mitigate environmental risks when scaling up this compound synthesis?

- Waste minimization : Use liquid-binding agents (e.g., diatomite) to absorb spills .

- Safer alternatives : Explore biodegradable aryl groups to replace chlorophenyl moieties .

- ZDHC MRSL compliance : Ensure formulations meet restricted substance lists .

Methodological Guidance

Q. How should researchers document crystal structure refinements for publication?

Q. What statistical approaches resolve contradictions in spectroscopic vs. crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.